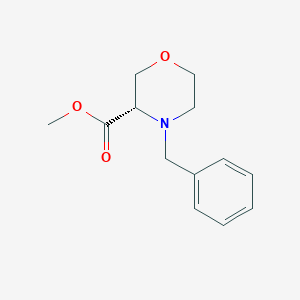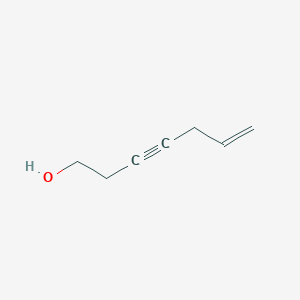
6-Hepten-3-in-1-ol
Übersicht
Beschreibung
6-Hepten-3-YN-1-OL is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a characteristic odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound’s unique structure, featuring both an alkene and an alkyne functional group, makes it a versatile building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
6-Hepten-3-YN-1-OL has versatile applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Hepten-3-YN-1-OL can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or similar solvent
Catalyst: Palladium on carbon for hydrogenation
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of 6-Hepten-3-YN-1-OL may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hepten-3-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Heptenoic acid or 6-Heptenal.
Reduction: 6-Hepten-3-ol or 6-Heptane.
Substitution: 6-Hepten-3-yl chloride or 6-Hepten-3-yl bromide.
Wirkmechanismus
The mechanism of action of 6-Hepten-3-YN-1-OL involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Heptyn-1-ol: Similar structure but lacks the alkene group.
1-Hepten-3-ol: Contains an alkene group but lacks the alkyne group.
2-Methyl-6-hepten-3-yn-2-ol: Contains additional methyl group and different functional group positions.
Uniqueness
6-Hepten-3-YN-1-OL is unique due to the presence of both an alkene and an alkyne functional group, which provides a higher degree of reactivity and versatility in chemical reactions compared to its similar compounds.
Eigenschaften
IUPAC Name |
hept-6-en-3-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2,8H,1,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLDQGGFJMZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560161 | |
| Record name | Hept-6-en-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123707-02-8 | |
| Record name | Hept-6-en-3-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


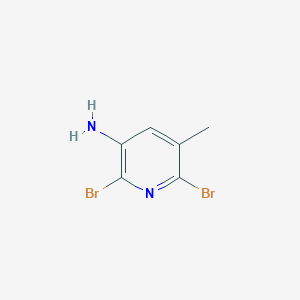
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)
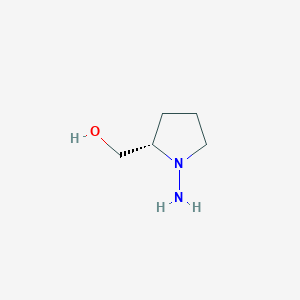

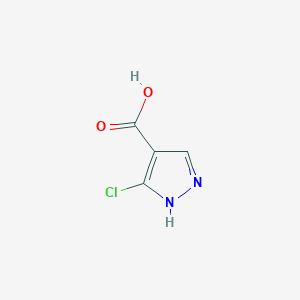
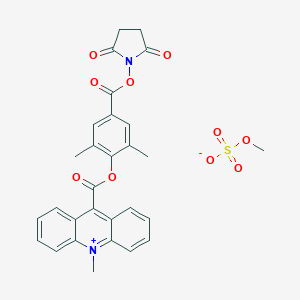

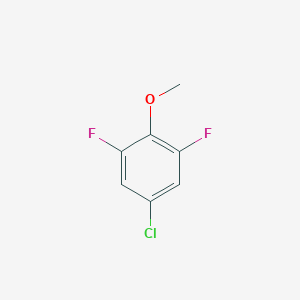

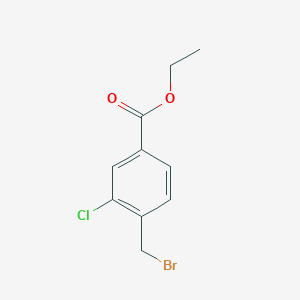
![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
